6-Hydroxymethyl-Enabled Secondary Copper Chelation Differentiates 82647-26-5 from 6-Methyl (Allomaltol-Derived) Analogs in Tyrosinase Binding
In the comprehensive structure-activity study by Karakaya et al. (2019), molecular docking analysis revealed that the 6-hydroxymethyl group of kojic acid-derived Mannich bases provides a secondary copper-ion coordination within the mushroom tyrosinase active site, supplementing the primary chelation by the 3-hydroxy-4-pyrone motif [1]. This interaction was specifically demonstrated for compounds possessing the 6-hydroxymethyl substituent (compounds 1, 3, and 4 in that series) and was correlated with elevated inhibitory activity in the mushroom tyrosinase assay using L-DOPA substrate. In contrast, 6-methyl analogs derived from allomaltol lack this supplementary copper coordination capacity, as the methyl group cannot participate in metal complex formation [2]. For compound 82647-26-5, which retains the 6-hydroxymethyl group, this mechanistic feature is structurally conserved, providing a binding-mode advantage over the directly analogous 6-methyl counterpart, 3-hydroxy-6-methyl-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (MW 223.27, ChemBase ID 225108).
| Evidence Dimension | Secondary copper coordination capacity at tyrosinase active site (presence vs. absence of 6-hydroxymethyl-mediated metal complex) |
|---|---|
| Target Compound Data | 6-Hydroxymethyl group present (CAS 82647-26-5) — preserves capacity for secondary Cu²⁺ coordination as demonstrated in docking studies of structurally congruent derivatives |
| Comparator Or Baseline | 3-Hydroxy-6-methyl-2-(piperidin-1-ylmethyl)-4H-pyran-4-one — 6-methyl group cannot form metal complex with copper ions; analogous allomaltol-based derivatives lack this interaction in docking models |
| Quantified Difference | Qualitative presence vs. absence of supplementary copper-binding interaction; associated with the observation that compounds possessing the 6-hydroxymethyl substituent (1, 3, 4) exhibited higher tyrosinase inhibitory activity in the published series [1] |
| Conditions | In silico molecular docking simulation using mushroom tyrosinase crystal structure; spectrophotometric mushroom tyrosinase inhibition assay with L-DOPA substrate |
Why This Matters
For tyrosinase inhibitor development programs, the 6-hydroxymethyl group provides a mechanistically validated advantage in enzyme binding that 6-methyl analogs cannot replicate, making 82647-26-5 the appropriate scaffold choice when dual-site copper chelation is a design criterion.
- [1] Karakaya G, Türe A, Ercan A, Öncül S, Aytemir MD. Synthesis, computational molecular docking analysis and effectiveness on tyrosinase inhibition of kojic acid derivatives. Bioorganic Chemistry. 2019;88:102950. (Docking results: 'hydroxymethyl group provides a metal complex with copper ions and enzyme. Thus, this interaction explain the high inhibitory activities of the compounds 1, 3 and 4 possessing hydroxymethyl substituent.') View Source
- [2] Aytemir MD, Çalış Ü. Synthesis of Some New Hydroxypyranone Derivatives and Evaluation of Their Anticonvulsant Activities. FABAD J Pharm Sci. 2006;31(1):23-29. (Allomaltol = 3-hydroxy-6-methyl-4H-pyran-4-one; 6-methyl cannot chelate copper.) View Source
